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Compound of Interest

Compound Name: 2-Azabicyclo[2.2.2]octane

Cat. No.: B1328764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for the parent compound 2-azabicyclo[2.2.2]octane.

This bicyclic amine serves as a crucial scaffold in medicinal chemistry and drug discovery due

to its rigid conformational structure. The data and protocols presented herein are essential for

the structural elucidation and characterization of novel derivatives based on this core.

¹H and ¹³C NMR Spectroscopic Data
The analysis of the ¹H and ¹³C NMR spectra of 2-azabicyclo[2.2.2]octane provides valuable

insights into its unique three-dimensional structure. The high symmetry of the molecule

simplifies the spectra to a certain extent, yet they are rich with information regarding the

chemical environment of each nucleus.

¹³C NMR Spectral Data
The definitive ¹³C NMR spectral data for 2-azabicyclo[2.2.2]octane was reported by Wenkert

et al. in 1976. The chemical shifts, recorded in deuterochloroform (CDCl₃), are summarized in

the table below.
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Carbon Atom Chemical Shift (δ, ppm)

C1 35.1

C3 47.9

C4 26.8

C5, C8 25.9

C6, C7 25.9

Table 1: ¹³C NMR Chemical Shifts for 2-Azabicyclo[2.2.2]octane in CDCl₃. Data sourced from

Wenkert et al. (1976).

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-azabicyclo[2.2.2]octane displays distinct signals corresponding to

the different proton environments within the bicyclic system. The predicted chemical shifts for

the protonated form (2-azabicyclo[2.2.2]octane cation) offer a reference for understanding the

proton resonances.[1] A detailed experimental spectrum of the free base is crucial for precise

structural analysis.

Proton(s)
Predicted Chemical Shift
(δ, ppm)

Expected Multiplicity

H1 ~3.5 - 3.8 Broad multiplet

H3 ~3.2 - 3.5 Multiplet

H4 ~2.0 - 2.3 Multiplet

H5, H6, H7, H8 ~1.7 - 2.0 Multiplet

Table 2: Predicted ¹H NMR Chemical Shifts for the 2-Azabicyclo[2.2.2]octane Cation.[1] Note:

Experimental values for the free base may vary.
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The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation.

The following outlines a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of

2-azabicyclo[2.2.2]octane, based on standard practices for small molecule analysis.

Sample Preparation
Sample Purity: Ensure the 2-azabicyclo[2.2.2]octane sample is of high purity to avoid

interference from impurities in the NMR spectra.

Solvent Selection: Deuterochloroform (CDCl₃) is a common and suitable solvent for the NMR

analysis of 2-azabicyclo[2.2.2]octane.

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL

of the deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0 ppm).

NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR

spectrometer (e.g., 300-500 MHz).

For ¹H NMR:

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans are usually adequate for a good signal-to-noise ratio.

Spectral Width: A spectral width of 10-12 ppm is appropriate.

For ¹³C NMR:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to single lines for each carbon.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Spectral Width: A spectral width of 200-220 ppm is standard.

Logical Relationships in NMR Data Acquisition and
Processing
The process of obtaining and interpreting NMR data follows a logical workflow, from sample

preparation to final data analysis.
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Data Acquisition Data Processing & Analysis

Pure Compound NMR Tube

Deuterated Solvent

NMR Spectrometer Pulse Sequence Selection Parameter Optimization Data Acquisition (FID) Fourier Transform & Phasing Chemical Shift Referencing Integration & Peak Picking Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the major stages of an NMR experiment, from sample

preparation to data analysis.

Signaling Pathway of NMR Excitation and Detection
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The fundamental principle of NMR spectroscopy involves the excitation of atomic nuclei in a

magnetic field and the subsequent detection of the emitted signal as the nuclei relax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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